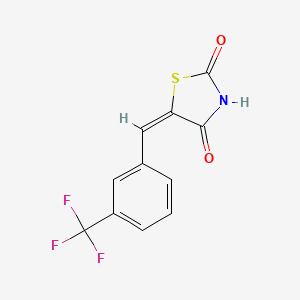

![molecular formula C23H14N2O4S B2879374 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-31-7](/img/no-structure.png)

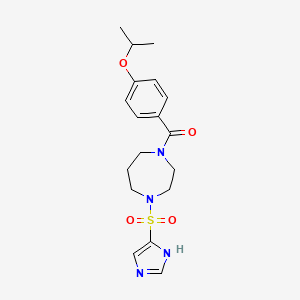

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound that has been widely studied due to its diverse biological activities . It is often used as a core structure in the synthesis of various bioactive compounds .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, one study described the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives . The process involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can be acetylated in the presence of a base, followed by nucleophilic substitution .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Recent studies have demonstrated innovative methods for synthesizing complexes with related compounds, highlighting their structural uniqueness. For instance, novel organic ligands have been synthesized from 3-formylchromone and oxamic acid thiohydrazides, forming copper(II), cobalt(II), and nickel(II) complexes. These complexes exhibit potential due to their distinct structural features, as elucidated through single-crystal X-ray diffraction methods and electrochemical investigations (Myannik et al., 2018).

Antimicrobial Applications

Compounds bearing the chromene and thiazole moieties have shown significant antimicrobial activities. Synthesis and characterization of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides have been reported with potential adenosine receptor ligands, indicating their utility in developing antimicrobial agents (Cagide et al., 2015). Moreover, derivatives synthesized for antimicrobial applications exhibited promising results against bacterial and fungal species, supporting their role in addressing resistance challenges (Incerti et al., 2017).

Chemosensor Applications

Research into coumarin benzothiazole derivatives has revealed their potential as chemosensors for detecting cyanide anions. These compounds demonstrate significant changes in their photophysical properties upon interaction with cyanide, offering a path for developing sensitive detection methods for hazardous substances (Wang et al., 2015).

Antioxidant and Antibacterial Agents

The design, synthesis, and evaluation of coumarin-based benzothiazole derivatives have been conducted, focusing on their antioxidant and antibacterial potentials. These studies utilized docking studies to identify promising ligands, highlighting the versatility of these compounds in therapeutic applications (Gadhave et al., 2022).

Anticancer Activity

Derivatives of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide have also been explored for their anticancer activities. Design and synthesis efforts have yielded compounds with significant efficacy against various cancer cell lines, underscoring the potential of these molecules in oncology research (Ravinaik et al., 2021).

Mécanisme D'action

Target of Action

Similar benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain signaling.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-1 and COX-2 enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX-1 and COX-2 . This could result in decreased inflammation and pain signaling at the cellular level.

Orientations Futures

Propriétés

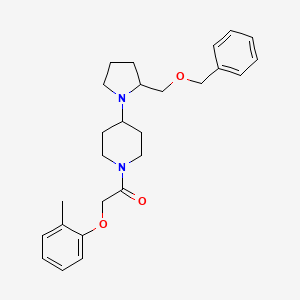

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of ammonium acetate to form the corresponding chromene derivative. This intermediate is then reacted with 4-aminobenzamide in the presence of acetic anhydride to yield the final product.", "Starting Materials": [ "3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde", "4-hydroxycoumarin", "ammonium acetate", "4-aminobenzamide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of ammonium acetate to form the corresponding chromene derivative.", "Step 2: Reaction of the chromene intermediate with 4-aminobenzamide in the presence of acetic anhydride to yield the final product, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide." ] } | |

Numéro CAS |

477554-31-7 |

Formule moléculaire |

C23H14N2O4S |

Poids moléculaire |

414.44 |

Nom IUPAC |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C23H14N2O4S/c26-18-10-9-13(11-15(18)23-25-17-6-2-4-8-20(17)30-23)24-22(28)16-12-29-19-7-3-1-5-14(19)21(16)27/h1-12,26H,(H,24,28) |

Clé InChI |

ATRITJXBOJJMCV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

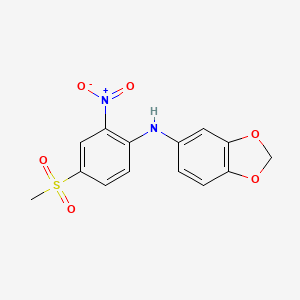

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2879300.png)

![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)

![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)